molecular formula C8H7N3O2 B056142 Methyl 1H-1,2,3-benzotriazole-5-carboxylate CAS No. 113053-50-2

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Cat. No. B056142
M. Wt: 177.16 g/mol
InChI Key: ZMMBQCILDZFYKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1H-1,2,3-benzotriazole-5-carboxylate and related compounds often involves specific condensation reactions. For example, one study details the synthesis of a benzimidazole compound through the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, highlighting the intricate processes involved in creating such molecules (Arslan et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 1H-1,2,3-benzotriazole-5-carboxylate can exhibit significant diversity. For instance, one study on the synthesis and structural characterization of coordination polymers provides insights into the complex molecular frameworks that can be built around similar core structures (He et al., 2020).

Chemical Reactions and Properties

Benzotriazoles, including compounds structurally related to Methyl 1H-1,2,3-benzotriazole-5-carboxylate, undergo a range of biological degradation mechanisms in the environment. A study elucidating these pathways identified various transformation products, demonstrating the compound's partial persistence in conventional wastewater treatment and highlighting its environmental relevance (Huntscha et al., 2014).

Physical Properties Analysis

Research on compounds similar to Methyl 1H-1,2,3-benzotriazole-5-carboxylate, such as the study of hydrogen-bonded chains in methyl benzimidazole derivatives, can reveal details about their physical properties. These studies often explore how molecular interactions, such as hydrogen bonding, influence the physical state and stability of these compounds (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of Methyl 1H-1,2,3-benzotriazole-5-carboxylate-related compounds can be quite diverse, encompassing a range of biological activities. For example, organotin thiadiazole carboxylates show significant fungicidal activity, suggesting potential applications in agriculture (Wang et al., 2010).

Scientific Research Applications

1. Construction of Pharmacologically Important Heterocyclic Skeletons

  • Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for the construction of pharmacologically important heterocyclic skeletons .
  • Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
  • Results : This methodology has grown from an obscure level to very high popularity, since it has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

2. Synthesis of Other Compounds

  • Application : Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has potential for use as a reagent for the synthesis of other compounds.
  • Method : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : The outcomes of this application were not specified in the source.

3. Catalyst for Hydrolysis of Amides and Esters

  • Application : Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate could be used as a catalyst for the hydrolysis of amides and esters.
  • Method : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : The outcomes of this application were not specified in the source.

4. Ligand for Coordination of Transition Metals

  • Application : Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate could be used as a ligand for the coordination of transition metals.
  • Method : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : The outcomes of this application were not specified in the source.

5. Corrosion Inhibitor

  • Application : Benzotriazole is used as a corrosion inhibitor for copper . It forms a stable coordination compound on a copper surface and behaves as a corrosion inhibitor .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

6. UV Stabilizer

  • Application : The chemical is also used as a UV stabilizer in the production of circuit boards, photographic chemicals, and other products .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

7. Aircraft Deicing and Anti-icing Fluid Component

  • Application : 5-Methyl-1H-benzotriazole is an active component of aircraft deicing and anti-icing fluid .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

8. Environmental Relevance

  • Application : Benzotriazole has environmental relevance due to its use in various applications and its presence in the environment .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

9. Drug Precursor

  • Application : Benzotriazole is used as a precursor in the synthesis of certain drugs . For example, Vorozole, a nonsteroidal aromatase inhibitor, and Alizapride, an antiemetic drug for the treatment of nausea and vomiting, contain a benzotriazole skeleton .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Safety And Hazards

Methyl 1H-1,2,3-benzotriazole-5-carboxylate is harmful and precautions should be taken to avoid breathing dust and contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 2H-benzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMBQCILDZFYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423351
Record name Methyl 2H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

CAS RN

113053-50-2
Record name Methyl 2H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,2,3-benzotriazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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